molecular formula C22H20FN3O4 B2569013 N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide CAS No. 895792-25-3

N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2569013
CAS No.: 895792-25-3
M. Wt: 409.417
InChI Key: QDVCVCKDKHSMKQ-UHFFFAOYSA-N
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Description

This compound features a benzofuro[3,2-d]pyrimidin-1-yl core substituted with a 4-fluorophenyl group at position 3, two oxo groups at positions 2 and 4, and an N-tert-butyl acetamide side chain. The benzofuropyrimidinone scaffold provides rigidity and planar aromaticity, which may enhance binding to biological targets such as kinases or receptors. The 4-fluorophenyl group contributes to hydrophobic interactions, while the tert-butyl moiety likely improves metabolic stability and solubility .

Properties

CAS No.

895792-25-3

Molecular Formula

C22H20FN3O4

Molecular Weight

409.417

IUPAC Name

N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H20FN3O4/c1-22(2,3)24-17(27)12-25-18-15-6-4-5-7-16(15)30-19(18)20(28)26(21(25)29)14-10-8-13(23)9-11-14/h4-11H,12H2,1-3H3,(H,24,27)

InChI Key

QDVCVCKDKHSMKQ-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42

solubility

not available

Origin of Product

United States

Biological Activity

N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]acetamide (CAS No. 895792-25-3) is a complex organic compound belonging to the class of benzofuro[3,2-d]pyrimidines. This compound has garnered attention for its potential biological activities, including antitumor and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]acetamide is C22H20FN3O4C_{22}H_{20}FN_{3}O_{4} with a molecular weight of approximately 409.417 g/mol. The structural features contribute to its biological activity by allowing interactions with various molecular targets.

PropertyValue
CAS Number895792-25-3
Molecular FormulaC22H20FN3O4
Molecular Weight409.417 g/mol
IUPAC NameN-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]acetamide

The mechanism of action for N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]acetamide involves its ability to bind to specific enzymes or receptors within cells. This binding can inhibit enzymatic activity or receptor signaling pathways, leading to various therapeutic effects. For instance, the compound may disrupt cellular processes that are critical for tumor growth or microbial survival.

Antitumor Activity

Research indicates that compounds within the benzofuro[3,2-d]pyrimidine class exhibit significant antitumor properties. A study demonstrated that derivatives similar to N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]acetamide showed cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group enhances its interaction with target proteins involved in cancer progression.

Antimicrobial Activity

In addition to antitumor effects, this compound has shown potential antimicrobial activity. Studies have reported that benzofuran derivatives can inhibit bacterial growth and possess antifungal properties. The ability of N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]acetamide to disrupt microbial cell membranes or inhibit essential metabolic pathways contributes to its efficacy against pathogens.

Case Studies

  • Antitumor Efficacy : In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzofuro[3,2-d]pyrimidines and evaluated their cytotoxicity against human cancer cell lines (e.g., HeLa and MCF7). Results indicated that compounds with similar structures to N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]acetamide exhibited significant growth inhibition at micromolar concentrations .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of benzofuran derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds could reduce bacterial viability significantly compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

(a) Benzofuropyrimidinone vs. Thienopyrimidinone Derivatives
  • N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (): Core: Thieno[2,3-d]pyrimidinone replaces the benzofuropyrimidinone. Activity: Thioether linkage may increase metabolic susceptibility compared to the oxo groups in the target compound .
(b) Pyridopyrimidinone Derivatives
  • TASP0434299 (): Core: Pyridopyrimidinone with a morpholinylpropoxy group. Application: Used in PET imaging for vasopressin V1B receptors. Comparison: The tert-butyl group in the target compound may offer similar blood-brain barrier penetration but lacks the morpholine moiety for solubility enhancement .

Substituent Variations

(a) Acetamide Side Chain Modifications
  • 2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (): Substituents: Sulfanyl bridge and 3-(trifluoromethyl)phenyl group. The sulfanyl group may confer higher reactivity .
(b) Kinase-Targeted Analogs
  • Compound 267 (): Structure: Thieno[3,2-d]pyrimidinone with a 4-fluorophenyl and methoxyphenyl group. Activity: CK1δ inhibitor with 76% yield and 139°C melting point. Comparison: The benzofuropyrimidinone core in the target compound may offer greater metabolic stability due to reduced sulfur content .

Fluorophenyl-Containing Analogs

  • N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (): Role of 4-Fluorophenyl: Common in kinase inhibitors for hydrophobic binding. Divergence: The methoxyphenyl and thioether groups in this analog may alter selectivity compared to the target compound’s tert-butyl acetamide .

Data Table: Key Properties of Target Compound and Analogs

Compound Name / ID Core Structure Molecular Weight Melting Point (°C) Key Substituents Biological Activity Reference
Target Compound Benzofuro[3,2-d]pyrimidinone Not reported Not reported 4-Fluorophenyl, N-tert-butyl acetamide Potential kinase inhibition
2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide Benzofuropyrimidinone 527.58 (calc.) Not reported Sulfanyl, 3-(trifluoromethyl)phenyl Not reported
Compound 267 () Thieno[3,2-d]pyrimidinone 632.75 139 4-Fluorophenyl, methoxyphenyl, thioether CK1δ inhibition
TASP0434299 () Pyridopyrimidinone Not reported Not reported Morpholinylpropoxy, tert-butyl V1B receptor imaging

Research Findings and Implications

  • Metabolic Stability: The benzofuropyrimidinone core in the target compound may resist oxidative metabolism better than thieno or pyrido analogs due to its fused benzene ring .
  • Binding Affinity : The 4-fluorophenyl group is a conserved feature in kinase inhibitors, suggesting shared target profiles with analogs in and .
  • Synthetic Feasibility : Yields for analogs range from 61% () to 90% (), highlighting the importance of optimized routes for the target compound.

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